S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate: is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate typically involves multi-step processes. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 2-ethoxybenzothiazole.
Introduction of the Amino Group: The ethoxybenzothiazole is then reacted with an appropriate amine to introduce the amino group at the 2-position.
Formation of the Thioate Group: Finally, the compound is treated with ethanethiol in the presence of a suitable catalyst to form the thioate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate: can undergo various chemical reactions, including:
Oxidation: The thioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioate group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with similar biological activities.
2-Ethoxybenzothiazole: Lacks the amino and thioate groups but shares the benzothiazole core.
2-Mercaptobenzothiazole: Contains a thiol group instead of a thioate group.
Uniqueness
S-(2-((6-Ethoxy-2-benzothiazolyl)amino)-2-oxoethyl) ethanethioate: is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
94109-76-9 |
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Molecular Formula |
C13H14N2O3S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
S-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-18-9-4-5-10-11(6-9)20-13(14-10)15-12(17)7-19-8(2)16/h4-6H,3,7H2,1-2H3,(H,14,15,17) |
InChI Key |
VACOUTTXFKATCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC(=O)C |
Origin of Product |
United States |
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